molecular formula C20H38NiO4 B12661570 Nickel(II) isodecanoate CAS No. 85508-43-6

Nickel(II) isodecanoate

Cat. No.: B12661570
CAS No.: 85508-43-6
M. Wt: 401.2 g/mol
InChI Key: RSWNZKSBWZHYGH-UHFFFAOYSA-L
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Description

Nickel(II) isodecanoate is an organometallic compound with the chemical formula C20H38NiO4. It is a coordination complex where nickel is in the +2 oxidation state, coordinated with isodecanoate ligands. This compound is of interest due to its applications in various fields, including catalysis and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nickel(II) isodecanoate can be synthesized through the reaction of nickel(II) salts, such as nickel(II) chloride or nickel(II) acetate, with isodecanoic acid. The reaction typically occurs in an organic solvent under reflux conditions. The general reaction can be represented as: [ \text{Ni(II) salt} + 2 \text{Isodecanoic acid} \rightarrow \text{this compound} + 2 \text{By-products} ]

Industrial Production Methods: Industrial production of this compound often involves the use of nickel(II) hydroxide or nickel(II) carbonate as starting materials. These are reacted with isodecanoic acid under controlled temperature and pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Nickel(II) isodecanoate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form nickel(III) complexes under specific conditions.

    Reduction: Reduction reactions can convert it back to nickel(0) or nickel(I) states.

    Substitution: Ligand substitution reactions where isodecanoate ligands are replaced by other ligands.

Common Reagents and Conditions:

    Oxidation: Reagents like bromine or hydrogen peroxide in alkaline conditions.

    Reduction: Hydrogen gas or hydrazine in the presence of a suitable catalyst.

    Substitution: Various ligands such as phosphines or amines under reflux conditions.

Major Products:

Scientific Research Applications

Nickel(II) isodecanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which nickel(II) isodecanoate exerts its effects involves coordination chemistry principles. The nickel center can interact with various substrates, facilitating catalytic processes. In biological systems, it can interact with biomolecules, potentially altering their function or stability. The molecular targets and pathways involved often include coordination with nitrogen, oxygen, or sulfur-containing groups in biomolecules .

Comparison with Similar Compounds

  • Nickel(II) acetate
  • Nickel(II) chloride
  • Nickel(II) nitrate

Comparison: Nickel(II) isodecanoate is unique due to its specific ligand environment, which imparts distinct solubility and reactivity characteristics compared to other nickel(II) compounds. For instance, while nickel(II) acetate is commonly used in aqueous solutions, this compound is more soluble in organic solvents, making it suitable for different applications .

Properties

CAS No.

85508-43-6

Molecular Formula

C20H38NiO4

Molecular Weight

401.2 g/mol

IUPAC Name

8-methylnonanoate;nickel(2+)

InChI

InChI=1S/2C10H20O2.Ni/c2*1-9(2)7-5-3-4-6-8-10(11)12;/h2*9H,3-8H2,1-2H3,(H,11,12);/q;;+2/p-2

InChI Key

RSWNZKSBWZHYGH-UHFFFAOYSA-L

Canonical SMILES

CC(C)CCCCCCC(=O)[O-].CC(C)CCCCCCC(=O)[O-].[Ni+2]

Origin of Product

United States

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